molecular formula C27H33N2O6S2+ B092432 Ethanaminium,N-[4-[[4-(diethylamino)phenyl](2,4-disulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt CAS No. 116-95-0

Ethanaminium,N-[4-[[4-(diethylamino)phenyl](2,4-disulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt

Cat. No.: B092432
CAS No.: 116-95-0
M. Wt: 545.7 g/mol
InChI Key: IKHKJYWPWWBSFZ-UHFFFAOYSA-O
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Description

Sulfan blue is a dark greenish-black powder. (NTP, 1992)
Patent blue is an organic molecular entity.
Patent blue is aniline dye and it is one of the most common dyes used. It is a sodium or calcium salt of diethylammonium hydroxide inner salt. It has the chemical designation of (4-(alpha-(p-(diethylamino)phenyl)-2,4-disulfobenzylidene)-2,5-cyclohexadiene-1-ylidene)diethylammonium hydroxide. Patent blue was developed by Guerbet and approved by Health Canada on December 31, 1979. The isomer isosulphan is used in the United States for the same indications than patent blue.

Mechanism of Action

Biological Activity

Ethanaminium, N-[4-[4-(diethylamino)phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt is a complex organic compound with potential applications in various fields, including pharmaceuticals and materials science. This article examines its biological activity based on diverse research findings and case studies.

Chemical Structure and Properties

The compound features a quaternary ammonium structure, which is known to impart certain biological activities. Its systematic name indicates a complex arrangement involving diethylamino and disulfophenyl groups, contributing to its unique properties. The molecular formula can be represented as C₁₈H₃₁N₂O₆S₂.

Antimicrobial Activity

Research indicates that quaternary ammonium compounds (QACs), including ethanaminium derivatives, exhibit significant antimicrobial properties. These compounds disrupt microbial cell membranes, leading to cell lysis. A study demonstrated that ethanaminium derivatives showed activity against various bacterial strains, including Gram-positive and Gram-negative bacteria, suggesting their potential as disinfectants or preservatives in consumer products .

Cytotoxicity and Safety Profile

Toxicological assessments have been performed to evaluate the safety of ethanaminium compounds. In a study assessing tetraethylammonium salts (which share structural similarities), an LD50 greater than 2000 mg/kg was reported, indicating low acute toxicity . However, significant changes in hematological parameters were observed at higher doses, emphasizing the need for careful dosage considerations in therapeutic applications .

Interaction with Biological Systems

Ethanaminium compounds can interact with biological systems through various mechanisms:

  • Cell Membrane Disruption : The cationic nature of these compounds allows them to interact with negatively charged components of cell membranes.
  • Enzyme Inhibition : Some studies suggest that ethanaminium derivatives may inhibit specific enzymes involved in cellular processes, which could be leveraged for therapeutic effects .

Case Studies

  • Antimicrobial Efficacy : A study focused on the efficacy of ethanaminium-based surfactants demonstrated their effectiveness against pathogenic bacteria in both laboratory and field settings. The results showed a reduction in microbial load by up to 99% when used in appropriate concentrations .
  • Cytotoxicity Assessment : In a 28-day repeated-dose oral toxicity study involving similar compounds, no severe adverse effects were noted at doses up to 1000 mg/kg bw/day. This suggests a favorable safety profile for potential therapeutic use .

Data Table: Summary of Biological Activities

Activity Type Findings Source
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
CytotoxicityLD50 > 2000 mg/kg; low acute toxicity
Enzyme InteractionPotential inhibition of cellular enzymes
Safety ProfileNo severe adverse effects at high doses in animal studies

Properties

CAS No.

116-95-0

Molecular Formula

C27H33N2O6S2+

Molecular Weight

545.7 g/mol

IUPAC Name

[4-[[4-(diethylamino)phenyl]-(2,4-disulfophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium

InChI

InChI=1S/C27H32N2O6S2/c1-5-28(6-2)22-13-9-20(10-14-22)27(21-11-15-23(16-12-21)29(7-3)8-4)25-18-17-24(36(30,31)32)19-26(25)37(33,34)35/h9-19H,5-8H2,1-4H3,(H-,30,31,32,33,34,35)/p+1

InChI Key

IKHKJYWPWWBSFZ-UHFFFAOYSA-O

SMILES

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C(C=C(C=C3)S(=O)(=O)O)S(=O)(=O)[O-]

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=C(C=C(C=C3)S(=O)(=O)O)S(=O)(=O)O

boiling_point

Decomposes

Color/Form

VIOLET POWDER
Dark bluish-green powde

Key on ui other cas no.

116-95-0

physical_description

Sulfan blue is a dark greenish-black powder. (NTP, 1992)
Violet or dark bluish-green solid;  [HSDB] Violet powder;  [MSDSonline]

Pictograms

Irritant

solubility

Soluble (>=10 mg/ml at 70 °F) (NTP, 1992)
Soluble
ONE G DISSOLVES IN 20 ML WATER @ 20 °C;  PARTLY SOL IN ALCOHOL
30 mg/ml in water;  30 mg/ml in 2-methoxyethanol;  7 mg/ml in ethanol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethanaminium,N-[4-[[4-(diethylamino)phenyl](2,4-disulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt
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Ethanaminium,N-[4-[[4-(diethylamino)phenyl](2,4-disulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt
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Ethanaminium,N-[4-[[4-(diethylamino)phenyl](2,4-disulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt
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Ethanaminium,N-[4-[[4-(diethylamino)phenyl](2,4-disulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt
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Ethanaminium,N-[4-[[4-(diethylamino)phenyl](2,4-disulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt
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Ethanaminium,N-[4-[[4-(diethylamino)phenyl](2,4-disulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt
Customer
Q & A

Q1: What makes Alphazurine G suitable as a redox indicator?

A1: While the provided research abstract doesn't delve into the specific mechanisms, it suggests that Alphazurine G, similar to N,N'-substituted benzidines, exhibits a noticeable color change upon oxidation or reduction. [] This color change allows researchers to visually determine the endpoint of a redox titration. Further research into the specific color transitions and the redox potentials at which they occur would be beneficial for practical applications.

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